REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][O:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[BH4-].[Na+]>CO>[S:8]1[CH:9]=[CH:10][N:11]=[C:7]1[CH2:6][O:5][CH2:4][CH2:3][OH:2] |f:1.2|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
COC(COCC=1SC=CN1)=O
|
Name
|
|
Quantity
|
830 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)COCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.9 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |